![molecular formula C25H28N2 B585190 N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine CAS No. 3978-87-8](/img/structure/B585190.png)
N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine
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Overview
Description
“N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine” is also known as “米帕明” in Chinese . It is a tricyclic amine with a seven-membered ring and is commonly known as iminostilbene . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex with a seven-membered ring structure . The exact 3D structure is not available in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 280.41 . It has a density of 0.9935 g/ml and a boiling point of 403.1°C at 760 mmHg .Scientific Research Applications
Non-Linear Optical Material
The compound could potentially be used as a non-linear optical material . Non-linear optical materials are used in optoelectronic polarization control and frequency conversion , as well as in solid lasers and electro-optic technology .
Synthesis of Antidepressant Molecules
The compound could potentially be used in the synthesis of antidepressant molecules . Antidepressants are medications used to treat major depressive disorder and other conditions. They can help improve how your brain uses certain chemicals that control mood or stress.
Preparation of Dibenzoazepine-Pyridazine Derivatives
The compound could potentially be used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives . These derivatives could have various applications in medicinal chemistry.
Synthesis of Aminophenol Derivatives
The compound could potentially be used to synthesize 3-chloro-1-(5H-dibenzo[b,f]azepin-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives . Aminophenols are used in the manufacture of dyes and other chemicals.
Crystal Growth Studies
The compound could potentially be used in crystal growth studies . Understanding how crystals grow can help improve the quality of crystals grown for various applications, from gemstones to pharmaceuticals.
Thermal and Dielectric Studies
The compound could potentially be used in thermal and dielectric studies . These studies can provide valuable information about the properties of the material, which can be useful in various applications.
Safety and Hazards
This compound may cause eye irritation (H320). After handling, it’s recommended to wash skin thoroughly (P264). If eye irritation persists, seek medical advice/attention (P337 + P313). If it gets in the eyes, rinse cautiously with water for several minutes. If wearing contact lenses, remove them if easy to do so and continue rinsing (P305 + P351 + P338) .
Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its structural similarity to known compounds, it may interact with its targets by binding to active sites, thereby modulating their activity .
Pharmacokinetics
Given its molecular weight of 28041 and a boiling point of 4031°C at 760 mmHg , it is likely to have good bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability may be affected by temperature, as suggested by its boiling point of 403.1°C at 760 mmHg .
properties
IUPAC Name |
N-benzyl-3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2/c1-26(20-21-10-3-2-4-11-21)18-9-19-27-24-14-7-5-12-22(24)16-17-23-13-6-8-15-25(23)27/h2-8,10-15H,9,16-20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDRAAQKKQUKJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142567 |
Source
|
Record name | 10,11-Dihydro-N-methyl-N-(phenylmethyl)-5H-dibenz[b,f]azepine-5-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301142567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine | |
CAS RN |
3978-87-8 |
Source
|
Record name | 10,11-Dihydro-N-methyl-N-(phenylmethyl)-5H-dibenz[b,f]azepine-5-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3978-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10,11-Dihydro-N-methyl-N-(phenylmethyl)-5H-dibenz[b,f]azepine-5-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301142567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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